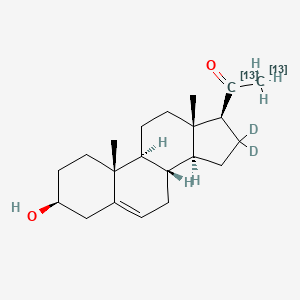

Pregnenolone-13C2,d2

描述

The Fundamental Significance of Pregnenolone (B344588) in Biochemical Pathways

Pregnenolone (P5) is an endogenous steroid hormone that holds a critical position as the universal precursor to virtually all other steroid hormones in vertebrates. wikipedia.orgusada.org Synthesized from cholesterol, this conversion is the initial, rate-limiting step in steroidogenesis. reactome.orgnih.gov The process takes place within the mitochondria of steroidogenic tissues, such as the adrenal glands, gonads, and brain, and is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1). wikipedia.orgmdpi.comresearchgate.net

Once synthesized, pregnenolone serves as the metabolic intermediate for the biosynthesis of a wide array of steroids, which are broadly classified into five major groups:

Progestogens (e.g., Progesterone)

Glucocorticoids (e.g., Cortisol)

Mineralocorticoids (e.g., Aldosterone)

Androgens (e.g., Testosterone)

Estrogens (e.g., Estradiol)

The metabolic fate of pregnenolone is determined by the specific enzymes present in a given cell type. nih.gov For instance, it can be converted to progesterone (B1679170) via the Δ⁴ pathway or to 17α-hydroxypregnenolone and subsequently dehydroepiandrosterone (B1670201) (DHEA) through the Δ⁵ pathway. wikipedia.org Beyond its role as a precursor, pregnenolone itself is biologically active, functioning as a neurosteroid with effects on synaptic function, neuroprotection, and myelinization. wikipedia.org

Table 1: Key Steroid Hormones Derived from Pregnenolone

| Steroid Class | Example Hormone | Primary Function |

|---|---|---|

| Progestogens | Progesterone | Regulation of menstrual cycle and pregnancy |

| Glucocorticoids | Cortisol | Stress response, metabolism regulation |

| Mineralocorticoids | Aldosterone | Blood pressure and electrolyte balance |

| Androgens | Testosterone | Development of male reproductive tissues and secondary sexual characteristics |

| Estrogens | Estradiol | Development of female reproductive tissues and secondary sexual characteristics |

The fundamental framework of steroidogenesis, particularly the initial steps involving pregnenolone, is highly conserved across vertebrates. researchgate.net The gene encoding the primary enzyme for this process, CYP11A1, is found exclusively in vertebrates, highlighting the evolutionary importance of this pathway within this subphylum. nih.gov The conversion of cholesterol to pregnenolone by P450scc, which is localized to the inner mitochondrial membrane, is a process that remains consistent across different steroidogenic cells and species. researchgate.net This evolutionary conservation underscores the essential role of pregnenolone and its downstream products in vertebrate physiology, from basic metabolism to reproduction and stress response.

Principles and Strategic Importance of Stable Isotope Labeling in Chemical and Biochemical Investigations

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H/Deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). isotope.com This subtle modification creates a compound that is chemically identical to its natural counterpart but has a different mass, enabling it to be distinguished and traced in biological systems. washington.edu

Mass Spectrometry (MS): In MS-based analysis, a stable isotope-labeled compound serves as an ideal internal standard for quantification. ckisotopes.com When a sample is analyzed, both the naturally occurring (light) analyte and the added labeled (heavy) standard are processed identically. They co-elute during chromatographic separation but are distinguished by the mass spectrometer due to their mass difference. washington.edu By comparing the signal intensity of the analyte to the known concentration of the internal standard, researchers can calculate the absolute concentration of the target molecule with high precision and accuracy, correcting for variations in sample preparation and instrument response. washington.educkisotopes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR, the incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H is crucial for studying the structure and dynamics of complex biomolecules. rsc.orgresearchgate.net For large proteins, uniform or selective labeling helps to simplify complex spectra and overcome issues of signal overlap. rsc.org For example, deuterium (²H) labeling can reduce signal broadening, while ¹³C and ¹⁵N labeling enables a variety of multidimensional experiments that are essential for determining the three-dimensional structure and functional properties of proteins and other macromolecules. researchgate.net

The use of stable isotope tracers offers significant advantages over older, radioisotope-based methods. ckisotopes.comnih.gov

Safety: As they are non-radioactive, stable isotopes are safe for use in human studies, allowing for repeated experiments in the same individual. nih.govfrontiersin.org This enables researchers to conduct longitudinal studies and for subjects to act as their own controls, increasing statistical power. nih.gov

Versatility: Multiple tracers can be used simultaneously in a single experiment to probe several metabolic pathways at once, maximizing the data obtained from each study. nih.govfrontiersin.org

Accuracy: Stable isotope dilution analysis is considered a gold-standard method for quantitative analysis due to its high specificity and precision. ckisotopes.com

Mechanistic Insight: These tracers allow for the detailed mapping of metabolic pathways by following the incorporation of the label from a precursor into downstream products, providing unparalleled insights into cellular metabolism. frontiersin.orgspringernature.com

Rationale for the Development and Application of Pregnenolone-13C2,d2 in Research

The development of this compound is driven by the need for a highly reliable internal standard for the precise measurement of endogenous pregnenolone. medchemexpress.comisotope.comcerilliant.com This doubly labeled molecule is specifically designed for use in stable isotope dilution assays coupled with mass spectrometry (LC-MS or GC-MS). cerilliant.comsigmaaldrich.com

The rationale for its use is multifaceted:

Quantitative Accuracy: It serves as a certified reference material for quantifying pregnenolone levels in various biological matrices. This is critical in clinical chemistry for ancillary testing of conditions like congenital adrenal hyperplasia (CAH) and in endocrinology research. cerilliant.comsigmaaldrich.com

Metabolic Flux Analysis: In metabolic research, tracing the fate of pregnenolone is essential for understanding the dynamics of steroidogenesis. This compound can be used to study the rates of production and conversion of pregnenolone within a biological system. isotope.com

Distinct Mass Shift: The incorporation of two ¹³C atoms and two deuterium atoms provides a significant mass increase (+4 Da) compared to the unlabeled molecule. This large mass shift prevents signal overlap from naturally occurring isotopes of unlabeled pregnenolone, ensuring clear and unambiguous detection in the mass spectrometer.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₉¹³C₂H₃₀D₂O₂ | isotope.comsigmaaldrich.com |

| Molecular Weight | 320.48 | isotope.comsigmaaldrich.com |

| Isotopic Purity | ¹³C: 99%; D: 98% | isotope.com |

| Primary Application | Stable labeled internal standard for LC/MS and GC/MS | cerilliant.comsigmaaldrich.com |

| Research Areas | Clinical Chemistry, Endocrinology, Metabolomics, Sports Testing | isotope.comcerilliant.com |

Addressing Specific Research Gaps in Steroidogenesis and Metabolism

The intricate network of steroid hormone production and metabolism presents significant challenges to researchers. nih.gov Differentiating between hormones produced naturally by the body (endogenous) and those introduced from external sources, or tracking the transformation of one steroid into another, can be difficult. nih.gov Stable isotope-labeled compounds like this compound are instrumental in overcoming these hurdles. nih.govspringernature.com By introducing the labeled precursor into a biological system, scientists can accurately trace its conversion into other steroids, providing clear insights into metabolic fluxes and pathway dynamics. nih.govacs.org

This approach is vital for elucidating the complex mechanisms underlying steroid-related diseases, such as certain cancers and congenital adrenal hyperplasia, a condition affecting hormone production in the adrenal glands. nih.govcerilliant.comendocrine-abstracts.org For instance, researchers can use labeled pregnenolone to study disruptions in steroid pathways that contribute to disease progression. nih.govmdpi.com Furthermore, this technique has been applied to investigate the interaction between steroids and other biological systems, such as understanding how pregnenolone may counteract some effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. medchemexpress.com The ability to trace these specific molecular interactions helps fill significant gaps in our knowledge of metabolic regulation. researchgate.net

Advancements in Analytical Precision and Mechanistic Elucidation

One of the most critical applications of this compound is its use as an internal standard for quantitative analysis in analytical chemistry. cerilliant.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to measure the concentrations of hormones in biological samples like blood or urine. mdpi.comresearchgate.netnih.gov The accuracy of these measurements can be affected by variations during sample preparation and analysis. cernobioscience.com

By adding a known quantity of this compound to a sample at the beginning of the workflow, scientists can correct for these variations. cernobioscience.com Because the labeled standard has virtually identical physicochemical properties to the natural analyte, it experiences the same losses or enhancements during extraction, derivatization, and ionization. musechem.comcernobioscience.com The mass spectrometer can differentiate between the natural and the heavy-labeled pregnenolone due to their mass difference. wikipedia.org This allows the ratio between the two to be used for precise and accurate quantification of the endogenous pregnenolone concentration, significantly improving the reliability and sensitivity of the assay. nih.govnih.gov This high degree of analytical precision is essential for both clinical diagnostics and fundamental research, enabling the detection of subtle changes in steroid profiles that may have significant biological implications. cerilliant.comnih.gov

Structure

3D Structure

属性

分子式 |

C21H32O2 |

|---|---|

分子量 |

320.5 g/mol |

IUPAC 名称 |

1-[(3S,8S,9S,10R,13S,14S,17S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,6D2,13+1 |

InChI 键 |

ORNBQBCIOKFOEO-KXHQNKTISA-N |

手性 SMILES |

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)O)[2H] |

规范 SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for Pregnenolone 13c2,d2

Retrosynthetic Analysis and Design of Synthetic Routes for Pregnenolone-13C2,d2

The creation of a complex, isotopically labeled steroid like this compound necessitates a carefully planned synthetic strategy. A retrosynthetic approach allows for the logical deconstruction of the target molecule into simpler, more readily available starting materials, including the isotopically labeled precursors.

Identification of Key Precursors for 13C and Deuterium (B1214612) Incorporation

The retrosynthetic analysis of this compound begins with identifying the positions of the isotopic labels. Based on commercially available standards, a common labeling pattern for this molecule is at the C-20 and C-21 positions for the two carbon-13 atoms and at the C-16 position for the two deuterium atoms. isotope.comsigmaaldrich.com

The key disconnection in the retrosynthesis of pregnenolone (B344588) and its analogs is often the C-17 side chain. This allows for the separate synthesis of the steroid core and the labeled side chain, which can then be coupled. For the incorporation of ¹³C at C-20 and C-21, a suitable two-carbon synthon is required. A common and effective precursor is ¹³C-labeled acetic acid or its derivatives, such as ethyl acetate (B1210297), where both the carbonyl carbon and the methyl carbon are ¹³C labeled.

For the introduction of deuterium at the C-16 position, the retrosynthetic analysis points towards a precursor with a carbonyl group at C-16. This would allow for α-deuteration through base-catalyzed enolization in the presence of a deuterium source like deuterium oxide (D₂O).

A plausible set of key precursors is outlined in the table below:

| Isotope | Position(s) | Key Precursor(s) |

| ¹³C | C-20, C-21 | [¹³C₂]-Acetic acid, [¹³C₂]-Acetyl chloride, or [¹³C₂]-Methylmagnesium bromide |

| ²H (D) | C-16 | A 16-keto steroid intermediate, Deuterium oxide (D₂O), Sodium deuteroxide (NaOD) |

Strategic Placement of Isotopic Labels within the Pregnenolone Carbon Skeleton

The strategic placement of isotopic labels is dictated by the intended application of the final compound. Placing the ¹³C labels on the C-20/C-21 side chain and the deuterium labels on the D-ring at C-16 provides distinct mass shifts that are useful in mass spectrometry-based assays. This labeling pattern minimizes the risk of isotopic loss through common metabolic pathways that primarily involve the A and B rings and hydroxylation at other positions. wikipedia.org

The general synthetic strategy involves starting with a readily available steroid precursor, such as dehydroepiandrosterone (B1670201) (DHEA) or a similar C19 steroid. This precursor would first be modified to introduce the deuterium labels at C-16. Subsequently, the labeled C-20/C-21 side chain would be constructed at the C-17 position.

Detailed Synthetic Pathways for Specific Isotopic Incorporation into Pregnenolone

The forward synthesis requires a sequence of carefully controlled reactions to ensure the correct placement of the isotopes and to maintain the desired stereochemistry of the pregnenolone molecule.

Incorporation of 13C at Defined Positions via Labeled Building Blocks

With the deuterated steroid core in hand, the next step is the addition of the ¹³C₂-labeled side chain at C-17.

Starting Material: The starting material would be the C-16 deuterated 17-keto steroid.

Side Chain Addition: The C-20 and C-21 carbons are introduced by reacting the 17-keto group with a ¹³C₂-labeled organometallic reagent. A common choice is a Grignard reagent, such as [¹³C₂]-methylmagnesium bromide, or an organolithium reagent. This reaction would form a tertiary alcohol at C-17.

Rearrangement/Oxidation: To obtain the final pregnenolone structure with a ketone at C-20, a rearrangement or a subsequent oxidation step would be necessary. For example, the addition of [¹³C₂]-ethyne to the 17-ketone, followed by hydration of the resulting alkyne, would yield the desired 20-keto functionality with the ¹³C labels at C-20 and C-21.

Stereochemical Control in this compound Synthesis

Maintaining the correct stereochemistry throughout the synthesis is critical, as the biological activity of steroids is highly dependent on their three-dimensional structure. The pregnenolone molecule has several chiral centers.

The stereochemistry of the steroid nucleus is typically retained from the starting material (e.g., DHEA). The key stereocenter that is newly formed is at C-17 during the side-chain addition. The addition of the organometallic reagent to the 17-keto group generally occurs from the less hindered α-face, leading to the natural 17β-acetyl side chain configuration after appropriate functional group manipulations.

The stereochemistry at other centers, such as C-3, C-5, C-10, and C-13, is preserved from the starting steroid. The use of stereoselective reactions and chiral auxiliaries can be employed to control the stereochemistry if needed, though often the inherent stereochemistry of the steroid backbone directs the outcome of the reactions. libretexts.org

Challenges and Innovations in Isotopic Labeling Methodologies for Steroids

Innovations in this field often focus on developing novel derivatization strategies and labeling reagents that can target specific functional groups found in all naturally occurring steroids, such as hydroxyl and carbonyl groups. researchgate.net A significant challenge is the potential for in-source H/D exchange or loss of the isotopic label during metabolic processes, which can lead to false-negative results or inaccurate quantification. sigmaaldrich.comchemicalsknowledgehub.com To mitigate this, a key strategy is the incorporation of carbon isotopes (e.g., ¹³C) into the molecular backbone or placing deuterium on metabolically stable, non-exchangeable positions. sigmaaldrich.comchemicalsknowledgehub.com

The synthesis of a multiply-labeled compound like this compound, where labels are precisely placed at positions C-16, C-20, and C-21, requires meticulous optimization of reaction conditions. isotope.comsigmaaldrich.com Key parameters including temperature, pressure, reaction time, and the choice of catalyst must be carefully controlled to ensure isotopic fidelity—the correct placement of isotopes—and high chemical yield.

The introduction of deuterium at the C-16 position, for example, often involves base-catalyzed hydrogen-deuterium exchange using a deuterium source like deuterium oxide (D₂O). smolecule.com However, such conditions must be optimized to prevent unwanted side reactions or exchange at other labile positions on the steroid scaffold. Similarly, the introduction of ¹³C atoms into the C-20/C-21 side chain necessitates the use of specialized, costly ¹³C-labeled synthons. chemicalsknowledgehub.com The reaction pathway must be designed to incorporate these synthons efficiently without isotopic dilution. Each synthetic step represents a potential loss of expensive labeled material, making the optimization of yield a critical economic and practical consideration.

Table 1: Key Parameters in Optimizing Isotopic Labeling Reactions

| Parameter | Objective | Challenges for Steroid Labeling |

| Temperature | Control reaction rate and selectivity | Steroid structures can be sensitive to heat, leading to degradation or side reactions. |

| Catalyst | Enhance reaction efficiency and regioselectivity | Ensuring the catalyst directs labeling to the desired position without promoting isotopic scrambling. |

| Solvent | Solubilize reactants and influence reaction pathway | Polarity and protic nature can influence unwanted isotopic exchange, especially with deuterium. |

| Reaction Time | Maximize product formation | Prolonged times can increase the risk of side reactions and isotopic scrambling. |

| Labeled Reagent | Achieve high isotopic incorporation | High cost of labeled materials (e.g., ¹³C synthons) necessitates maximizing reaction efficiency. chemicalsknowledgehub.com |

A primary challenge in working with isotopically labeled compounds, particularly those containing deuterium, is the risk of isotopic exchange and scrambling. Isotopic exchange refers to the unintended swapping of a deuterium atom with a protium (B1232500) atom from the solvent or other reagents, which can compromise the isotopic purity of the final product. sigmaaldrich.com This is especially a concern for deuterium atoms attached to or near heteroatoms or acidic carbons.

In the case of this compound, the deuterium labels are placed at the C-16 position. This position is generally less prone to exchange than, for example, protons adjacent to the C-3 hydroxyl group. However, certain analytical conditions or subsequent chemical modifications could potentially facilitate exchange. Researchers have noted that some deuterated internal standards can undergo oxidation followed by H/D exchange, leading to analytical errors. sigmaaldrich.com

Isotopic scrambling is the migration of isotopes to unintended positions within the molecule during synthesis or analysis. This undermines the positional specificity of the label, which is critical for many applications. The use of stable ¹³C labels in the molecular backbone, as in the C-20 and C-21 positions of this compound, is a robust strategy to prevent label loss, as carbon-carbon bonds are not susceptible to exchange. sigmaaldrich.comchemicalsknowledgehub.com Careful selection of synthetic routes and purification methods is paramount to ensure the final product has its labels exclusively at the intended positions.

Advanced Purification and Analytical Verification of this compound Purity and Isotopic Enrichment

Following synthesis, the crude product is a mixture containing the desired labeled compound, unlabeled starting material, partially labeled intermediates, and other reaction byproducts. Rigorous purification and subsequent analytical verification are therefore essential to confirm the chemical purity, isotopic enrichment, and structural integrity of this compound.

Achieving high chemical purity for isotopically labeled steroids is critical, as co-eluting impurities can interfere with sensitive analytical measurements. symc.edu.cn Chromatography is the cornerstone of purification, with various techniques employed to separate the target compound from contaminants. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool, often used in multiple stages. nih.gov Reversed-phase HPLC, using columns with bonded phases like C18 or phenyl-X, separates compounds based on hydrophobicity. thermofisher.com Given that the isotopic labeling in this compound results in only a minor change in polarity compared to the unlabeled analogue, HPLC primarily serves to remove chemical impurities rather than separate labeled from unlabeled species. For more challenging separations, techniques like multi-immunoaffinity chromatography, which uses specific antibody interactions, can provide highly selective purification of target steroids from complex matrices. nih.gov

Table 2: Chromatographic Methods for Steroid Purification

| Technique | Principle | Application for Labeled Steroids | References |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Primary method for removing chemical impurities and byproducts post-synthesis. | nih.govnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Used for analysis, often after derivatization to increase steroid volatility. | sigmaaldrich.comsymc.edu.cn |

| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Often used for reaction monitoring and initial purification steps. | nih.gov |

| Immunoaffinity Chromatography (IAC) | Highly specific antibody-antigen binding. | Effective for isolating specific steroids from complex biological samples prior to analysis. | nih.gov |

High-Resolution Mass Spectrometry (HR-MS) is the definitive technique for verifying the mass of the labeled compound and quantifying its isotopic enrichment. rsc.org Unlike nominal mass spectrometers, HR-MS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental composition. chemicalsknowledgehub.comsmolecule.com

This capability allows HR-MS to easily distinguish between the unlabeled Pregnenolone (C₂₁H₃₂O₂) and the labeled Pregnenolone-¹³C₂,d₂ (C₁₉¹³C₂H₃₀D₂O₂). isotope.comsigmaaldrich.com By analyzing the mass spectrum, the relative abundance of the ion corresponding to the fully labeled molecule can be compared to the abundances of ions from unlabeled and partially labeled species. This allows for a precise calculation of the isotopic enrichment. rsc.org The high resolving power of these instruments is crucial for separating the isotopic peaks of the analyte from potential isobaric interferences, which is particularly important when measuring low levels of enrichment. nih.gov

Table 3: Theoretical Mass Data for Pregnenolone and this compound

| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (Da) |

| Pregnenolone (unlabeled) | C₂₁H₃₂O₂ | 316.24023 | 317.24751 |

| This compound | C₁₉¹³C₂H₃₀D₂O₂ | 320.25540 | 321.26268 |

Note: Masses are theoretical and calculated for the most abundant isotopes.

While HR-MS confirms the correct mass and isotopic enrichment, it cannot definitively prove the location of the isotopic labels within the molecule. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the indispensable tool. rsc.orgresearchgate.net A combination of advanced 1D and 2D NMR experiments provides unambiguous structural confirmation and verifies the specific sites of isotopic substitution. researchgate.netrsc.org

For this compound:

¹³C-NMR: The spectrum will show highly enhanced signals for the carbons at the C-20 and C-21 positions due to the ¹³C enrichment. The chemical shifts of these signals confirm their identity. rsc.orgsigmaaldrich.com Techniques like INADEQUATE could even show ¹³C-¹³C coupling between these two adjacent labeled carbons. rsc.org

¹H-NMR: The signals corresponding to the protons on the C-16 carbon will be absent (or drastically reduced), confirming the successful deuteration at this position.

Together, these advanced analytical techniques provide a comprehensive characterization, ensuring that the final this compound product meets the high standards of purity, enrichment, and structural integrity required for its use in demanding research applications. rsc.org

Advanced Analytical Methodologies Utilizing Pregnenolone 13c2,d2

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies with Pregnenolone-13C2,d2

Advanced Multi-Dimensional NMR Techniques for Comprehensive Structural Characterization of Labeled Derivatives

The precise structural elucidation of steroid derivatives is a fundamental requirement in many areas of chemical and biomedical research. For complex molecules such as derivatives of this compound, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often yields spectra with significant signal overlap, complicating unambiguous interpretation. Advanced multi-dimensional NMR techniques are therefore indispensable, providing methods to resolve these complex spectral landscapes. The strategic incorporation of stable isotopes, such as the ¹³C and ²H in this compound, further enhances the power of these methods, facilitating detailed structural analysis.

Multi-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allow for the mapping of connectivity between different nuclei within a molecule. science.gov These techniques are foundational for piecing together the intricate carbon skeleton and assigning the specific chemical environment of each atom in a novel pregnenolone (B344588) derivative.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment is a cornerstone technique for identifying protons that are coupled to each other, typically through two or three bonds. In the context of a this compound derivative, a COSY spectrum reveals the proton-proton networks throughout the steroid's polycyclic structure. For instance, research on the parent pregnenolone molecule has utilized 2D COSY to resolve overlapping signals, such as those from H-7, H-2, and H-4, by exploiting their three-bond couplings. nih.govscispace.com Cross-peaks in the COSY spectrum would confirm couplings between H-4 and protons at H-6 and H-7, as well as between the quasi-axial H-16 and H-14, providing critical information to trace the connectivity within the ring systems. nih.gov

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. This is an exceptionally powerful tool for assigning the ¹³C spectrum, which is often less sensitive and more complex than the ¹H spectrum. For this compound, the isotopic enrichment at C-20 and C-21 makes HSQC particularly effective for confirming the structure and electronic environment of the side chain. The use of HSQC has been pivotal in correcting previously conflicting assignments in the ¹³C spectra of pregnenolone and its acetate (B1210297) derivative. nih.govnih.gov By mapping each proton to its corresponding carbon, HSQC provides a definitive link between the ¹H and ¹³C assignments.

Heteronuclear Multiple Bond Correlation (HMBC)

The combined application of these techniques provides a robust methodology for the complete and unambiguous structural characterization of derivatives synthesized from this compound. The isotopic labels serve as powerful probes, enhancing signal detection and enabling precise assignment, which is fundamental to understanding the structure-function relationships of these important molecules.

Table 1: Overview of Key Multi-Dimensional NMR Techniques

| NMR Technique | Abbreviation | Purpose | Type of Information Provided |

| Correlation Spectroscopy | COSY | Identifies scalar-coupled protons. | Reveals ¹H-¹H spin systems, aiding in the tracing of proton networks within the molecule. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached heteronuclei (e.g., ¹³C). | Provides direct one-bond ¹H-¹³C correlations, essential for assigning the carbon spectrum. |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons to heteronuclei over multiple bonds (typically 2-3 bonds). | Reveals long-range ¹H-¹³C connectivities, used to assemble the complete carbon skeleton and position substituents. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space, irrespective of bond connectivity. | Provides information on spatial proximity and stereochemistry by detecting through-space dipolar couplings. researchgate.net |

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Assignments for Pregnenolone

This table presents typical chemical shift values for the core pregnenolone structure, which serve as a reference for analyzing labeled derivatives. Values are compiled from published research and may vary slightly based on solvent and experimental conditions. nih.govnih.gov

| Carbon Position | ¹³C Shift (ppm) | ¹H Shift (ppm) |

|---|---|---|

| 1Ring A | 37.3 | 1.02, 1.84 |

| 2Ring A | 31.6 | 1.52, 1.85 |

| 3Ring A | 71.7 | 3.53 |

| 4Ring A | 42.2 | 2.28 |

| 5Ring B | 140.8 | - |

| 6Ring B | 121.6 | 5.35 |

| 7Ring B | 31.9 | 1.10, 2.25 |

| 8Ring B | 31.9 | 1.50 |

| 9Ring C | 50.1 | 0.95 |

| 10Ring A/B Junction | 36.5 | - |

| 11Ring C | 21.1 | 1.48, 1.58 |

| 12Ring C | 38.9 | 1.18, 1.78 |

| 13Ring C/D Junction | 44.0 | - |

| 14Ring D | 56.9 | 1.08 |

| 15Ring D | 24.5 | 1.55, 1.88 |

| 16Ring D | 22.9 | 1.65, 2.05 |

| 17Side Chain Attachment | 63.7 | 2.54 |

| 18Angular Methyl | 13.2 | 0.65 |

| 19Angular Methyl | 19.4 | 1.01 |

| 20Side Chain (Ketone) | 209.4 | - |

| 21Side Chain (Methyl) | 31.5 | 2.13 |

Mechanistic Enzymology and Biochemical Pathway Elucidation with Pregnenolone 13c2,d2

Investigation of Steroidogenic Enzyme Kinetics and Reaction Mechanisms Using Pregnenolone-13C2,d2

The unique spectroscopic properties of this compound make it an ideal substrate for mass spectrometry-based assays, enabling precise quantification of both the substrate and its metabolic products. This has facilitated detailed investigations into the kinetics and mechanisms of key steroidogenic enzymes.

The initial and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the mitochondrial enzyme, cholesterol side-chain cleavage enzyme (CYP11A1). nih.gov Pregnenolone then serves as a crucial substrate for a variety of downstream enzymes. One of the most pivotal of these is 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD), which is essential for the production of progesterone (B1679170), glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgnih.gov

Studies using isotopically labeled substrates are fundamental in determining the substrate specificity and affinity (typically represented by the Michaelis constant, Kм) of these enzymes. For instance, affinity labeling studies have been employed to understand how physiological 3β-hydroxy-5-ene steroids like pregnenolone bind to 3β-HSD. Research has shown that these physiological substrates can bind to the enzyme without the prior binding of a cofactor, which is a significant finding regarding the enzyme's mechanism. smolecule.com The use of labeled pregnenolone in such studies allows for the direct and unambiguous tracking of the substrate's interaction with the enzyme's active site.

Table 1: Key Steroidogenic Enzymes and their Substrates/Products

| Enzyme | Substrate(s) | Product(s) | Cellular Location |

| Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) | Cholesterol | Pregnenolone | Mitochondria |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Pregnenolone, 17α-Hydroxypregnenolone, Dehydroepiandrosterone (B1670201) (DHEA) | Progesterone, 17α-Hydroxyprogesterone, Androstenedione | Endoplasmic Reticulum, Mitochondria |

Detailed Elucidation of Reaction Mechanisms for Key Steroidogenic Enzymes (e.g., Cholesterol Side-Chain Cleavage Enzyme, 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4-Isomerase)

The conversion of cholesterol to pregnenolone by CYP11A1 is a complex, three-step oxidation process that involves two hydroxylations of the cholesterol side-chain, ultimately leading to the cleavage of the bond between carbons 20 and 22. nih.govresearchgate.net This reaction yields pregnenolone and isocaproic aldehyde. nih.gov The use of isotopically labeled precursors is critical in dissecting such multi-step mechanisms.

Subsequently, 3β-HSD catalyzes the conversion of pregnenolone to progesterone. wikipedia.org This enzyme is a member of the oxidoreductase family and facilitates the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ5 double bond to a Δ4 double bond. nih.gov Studies with labeled substrates help to confirm the sequence of these events and identify any transient intermediates.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating enzymatic reaction mechanisms, particularly for identifying rate-limiting steps. A KIE is observed when an atom in a substrate is replaced with its heavier isotope, leading to a change in the reaction rate. This change occurs because the heavier isotope forms a stronger bond, which requires more energy to break.

A notable example in steroidogenesis research is the study of the reaction catalyzed by CYP11A1 using d3-cholesterol. In this research, it was found that there was no significant kinetic deuterium (B1214612) isotope effect on the C-22 hydroxylation step. nih.govresearchgate.net This indicates that the cleavage of the C-H bond is not the rate-limiting step in this initial hydroxylation. nih.govresearchgate.net While this study used labeled cholesterol, the same principle is directly applicable to studies using this compound to investigate the mechanism of enzymes like 3β-HSD. By strategically placing the isotopic labels, researchers can probe the bond-breaking and bond-forming steps of the catalytic cycle.

Table 2: Illustrative Kinetic Isotope Effect Data for a Steroidogenic Enzyme

| Substrate | Observed Rate (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication |

| d0-Cholesterol | 0.035 | - | Reference rate |

| d3-Cholesterol | 0.032 | ~1.09 | C-H bond cleavage is not rate-limiting |

This table is based on data from a study on CYP11A1 with d3-cholesterol and serves as an example of how KIE data is presented and interpreted. nih.gov

Probing Enzyme-Substrate Interactions and Allosteric Modulation with Labeled Pregnenolone

Isotopically labeled substrates like this compound are also valuable for studying how substrates and modulators interact with steroidogenic enzymes. This includes understanding allosteric regulation, where a molecule binds to a site other than the active site to influence the enzyme's activity.

For example, the activity of 3β-HSD is known to be influenced by cytochrome b5 through an allosteric mechanism that increases the enzyme's affinity for its cofactor, NAD+. medscape.com While direct studies using this compound to probe this specific interaction are not widely documented, the principle remains. Labeled pregnenolone can be used in binding assays to determine how allosteric modulators affect its binding affinity and the enzyme's catalytic efficiency. Furthermore, pregnenolone itself has been identified as an allosteric modulator of other proteins, such as the cannabinoid CB1 receptor, highlighting its potential to participate in complex regulatory interactions. nih.gov

Insights into Steroid Biosynthesis and Catabolism in Controlled in vitro and Cellular Models

The ability to accurately track the transformation of a specific molecule is crucial for understanding metabolic pathways. This compound, with its unique mass signature, is an excellent tool for such studies in controlled environments.

In vitro systems, such as purified enzyme preparations and cell-free extracts, provide a simplified environment to study specific biochemical reactions without the complexity of a whole cell. In these systems, this compound can be introduced as the starting substrate. By taking samples at different time points and analyzing them using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify the various metabolites that are formed.

This approach allows for the precise mapping of metabolic pathways and the determination of reaction rates. For instance, studies have used deuterium-labeled pregnenolone to investigate its metabolism in various biological systems, demonstrating the feasibility of this approach. The distinct mass of this compound and its metabolites allows them to be clearly distinguished from endogenous, unlabeled steroids, ensuring that the observed transformations are solely due to the metabolism of the introduced labeled substrate. This methodology is fundamental to validating steroidogenic pathways and identifying potential new metabolites.

Pathways of Modification and Conjugation (e.g., sulfation, glucuronidation) of Pregnenolone in Specific Model Systems

The metabolic fate of pregnenolone extends beyond its role as a precursor in the steroidogenic cascade. Modification and conjugation pathways, such as sulfation and glucuronidation, are critical processes that alter its biological activity, solubility, and excretion. The use of stable isotope-labeled this compound is an invaluable tool for elucidating these pathways with high precision and specificity in various model systems. By introducing this compound, researchers can trace its conversion to conjugated forms, distinguishing the metabolic products from the endogenous, unlabeled pool.

Sulfation: Sulfation is a primary conjugation pathway for pregnenolone, catalyzed by sulfotransferase enzymes (SULTs), leading to the formation of pregnenolone sulfate (B86663) (PregS). nih.govmdpi.com Pregnenolone sulfate is not merely an inactive waste product; it is a neurosteroid with its own distinct biological activities. nih.gov Studies using isotopically labeled pregnenolone in models such as rat liver homogenates have been instrumental in detailing this conversion. nih.gov The use of a stable isotope-labeled substrate like this compound, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the unambiguous identification and quantification of the resulting labeled PregS. This technique enables precise measurement of sulfotransferase activity and kinetics in specific tissues or cell types, such as adrenal glands or liver cells. nih.govtaylorandfrancis.com For instance, incubating human adrenal tissue homogenates with labeled pregnenolone has demonstrated its ready conversion to pregnenolone sulfate, whereas labeled pregnenolone sulfate itself is minimally metabolized, indicating that in this system, sulfation is a key metabolic endpoint. taylorandfrancis.com

Glucuronidation and Esterification: Besides sulfation, pregnenolone can undergo other modifications. Glucuronidation, the attachment of a glucuronic acid moiety, is another major phase II detoxification pathway for steroids, increasing their water solubility for excretion. The use of this compound in model systems like liver microsome preparations allows for the sensitive detection of pregnenolone glucuronide, tracing the specific activity of UDP-glucuronosyltransferase (UGT) enzymes responsible for this reaction.

Furthermore, pregnenolone can be esterified to form pregnenolone esters through the action of enzymes like acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov Research has shown that while pregnenolone is a substrate for ACAT, its esterification is significantly enhanced in the presence of cholesterol, which acts as an allosteric activator. nih.gov Employing this compound in cellular models allows researchers to dissect the contribution of enzymes like ACAT to pregnenolone esterification, distinguishing it from esterification that may occur in plasma via lecithin:cholesterol acyltransferase (LCAT). nih.gov

The table below illustrates how this compound is used to study these modification pathways.

Table 1: Application of this compound in Studying Conjugation Pathways

| Model System | Labeled Substrate | Pathway Investigated | Key Enzyme Family | Primary Labeled Metabolite Detected | Analytical Method |

|---|---|---|---|---|---|

| Rat Liver Homogenate | This compound | Sulfation | Sulfotransferases (SULTs) | Pregnenolone Sulfate-13C2,d2 | LC-MS/MS |

| Human Adrenal Tissue | This compound | Sulfation | Sulfotransferases (SULTs) | Pregnenolone Sulfate-13C2,d2 | LC-MS/MS |

| Cell lines (e.g., HepG2) | This compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Pregnenolone Glucuronide-13C2,d2 | LC-MS/MS |

Comparative Biochemical Studies of Pregnenolone Metabolism Across Diverse Biological Systems (non-human, non-clinical models)

The metabolic pathways of steroids can vary significantly across different species and even between different tissues within the same organism. This compound serves as a powerful tracer for conducting comparative biochemical studies in diverse non-human, non-clinical biological systems. By administering a precise amount of the labeled compound to different models—ranging from tissue homogenates to whole organisms—researchers can map the flow of the carbon and deuterium labels through various metabolic pathways, providing a clear picture of species-specific differences in steroidogenesis.

For example, the metabolism of pregnenolone in the adrenal glands of mammals, like bovine or rat models, primarily leads to corticosteroids and androgens. nih.govnih.gov In contrast, in the brain of certain species, pregnenolone is extensively converted to neurosteroids like pregnenolone sulfate and allopregnanolone. nih.gov The use of this compound allows for the precise quantification of these divergent metabolic fates. By incubating tissue preparations from a bird's brain versus a fish's gonadal tissue with the labeled substrate, one can directly compare the activity of key enzymes such as P450c17 (which has both 17α-hydroxylase and 17,20-lyase activities) and various sulfotransferases. nih.gov

In some systems, such as glial cells, pregnenolone synthesis may occur via alternative pathways not reliant on the classical CYP11A1 enzyme. nih.gov Labeled pregnenolone can be used to study the downstream metabolism in these unique systems, helping to identify novel enzymatic activities or pathways. Furthermore, studies in immune cells have identified pregnenolone as a "lymphosteroid" that can be synthesized locally and modulate immune responses. nih.gov Using this compound in isolated lymphocyte cultures from different species could reveal evolutionary differences in immunomodulatory steroid pathways.

These comparative studies are critical for understanding the evolution of endocrine systems and for validating appropriate animal models for studying specific aspects of steroid metabolism.

Table 2: Comparative Metabolism of Labeled Pregnenolone in Diverse Non-Human Systems

| Biological System | Model Type | Primary Metabolic Fate of Labeled Pregnenolone | Key Enzymes Implicated |

|---|---|---|---|

| Bovine Adrenal Cortex | Tissue Homogenate | Conversion to 17-hydroxypregnenolone and downstream corticosteroids | CYP11A1, P450c17 (17α-hydroxylase) |

| Rat Liver | Tissue Homogenate | Extensive sulfation to Pregnenolone Sulfate | Hydroxysteroid Sulfotransferases |

| Avian Brain (e.g., Songbird) | Tissue Culture | Conversion to neuroactive steroids (e.g., Pregnenolone Sulfate) | Sulfotransferases |

| Murine Microglial Cells | Cell Culture | Conversion to metabolites that suppress inflammatory signaling | 3β-HSD, 5α-reductase |

Understanding Regulatory Mechanisms of Steroidogenic Enzyme Activity using Labeled Substrates

Isotopically labeled substrates like this compound are fundamental tools for investigating the intricate regulatory mechanisms that control the activity of steroidogenic enzymes. These studies move beyond simple pathway mapping to explore the dynamics of enzyme kinetics, allosteric regulation, and the impact of cofactors and inhibitors.

The rate of steroidogenesis is tightly controlled at several key enzymatic steps. nih.gov While the conversion of cholesterol to pregnenolone is the primary rate-limiting step, the subsequent metabolism of pregnenolone is regulated by the differential expression and activity of downstream enzymes. nih.gov By using this compound as a substrate in in vitro enzyme assays, researchers can precisely measure the formation of labeled products (e.g., Progesterone-13C2,d2 or 17-hydroxythis compound) over time. This allows for the accurate determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

This approach is particularly valuable for studying the regulation of multifunctional enzymes like P450c17. The ratio of its 17α-hydroxylase to 17,20-lyase activity is a critical determinant of whether glucocorticoids or androgens are produced. nih.gov This ratio is influenced by post-translational modifications and the presence of allosteric effectors like cytochrome b5. nih.gov By incubating recombinant P450c17 with this compound and potential regulatory proteins, the specific effects on the formation of labeled 17-hydroxypregnenolone versus labeled dehydroepiandrosterone (DHEA) can be quantified, providing direct insight into the regulatory mechanism.

Furthermore, the inclusion of deuterium atoms in this compound allows for the study of kinetic isotope effects (KIEs). researchgate.net A KIE can occur if a carbon-deuterium bond is broken during the rate-determining step of an enzymatic reaction. Observing a KIE when, for example, 3β-hydroxysteroid dehydrogenase acts on this compound can provide powerful evidence about the transition state of the reaction and help to elucidate the chemical mechanism of the enzyme. researchgate.net

Table 3: Use of this compound in Studying Enzyme Regulation

| Enzyme | Labeled Substrate | Labeled Product(s) Measured | Regulatory Aspect Investigated |

|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | This compound | Progesterone-13C2,d2 | Competitive inhibition by synthetic compounds; Kinetic Isotope Effects |

| P450c17 (CYP17A1) | This compound | 17-hydroxythis compound; DHEA-13C2,d2 | Allosteric regulation by cytochrome b5; Effect of phosphorylation on hydroxylase/lyase activity ratio |

| Sulfotransferase (e.g., SULT2A1) | This compound | Pregnenolone Sulfate-13C2,d2 | Substrate inhibition; Cofactor (PAPS) affinity |

Computational and Theoretical Approaches Applied to Pregnenolone 13c2,d2

Molecular Modeling and Dynamics Simulations of Pregnenolone-13C2,d2 Interactions

Molecular modeling and dynamics simulations offer a window into the dynamic interactions between this compound and its biological targets. These techniques allow researchers to visualize and analyze the binding processes and conformational changes that are critical for its biological function.

Computational Docking Studies of Labeled Pregnenolone (B344588) with Target Enzymes and Binding Proteins

Computational docking is a method used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. In the context of this compound, docking studies are crucial for understanding its interaction with key proteins in steroidogenesis, such as cytochrome P450 enzymes and other binding proteins.

Table 1: Representative Docking Scores of Pregnenolone with Target Proteins

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| CYP11A1 | -9.8 | PHE123, ILE345, ALA456 |

| Estrogen Sulfotransferase | -8.5 | SER101, HIS234, ARG256 |

| Microtubule-Associated Protein 2 (MAP2) | -7.9 | LYS234, TYR345, VAL456 |

Note: The data in this table is illustrative and based on typical values found in computational docking studies of steroid-protein interactions. The specific residues are hypothetical examples.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Energetics

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations of this compound complexed with a target protein can reveal the stability of the binding, the flexibility of the ligand and protein, and the energetic contributions of various interactions.

Studies on pregnenolone and its analogs have employed MD simulations to refine docking results and to understand the conformational landscape of the ligand in the binding site. frontiersin.orgnih.gov For this compound, MD simulations would be particularly useful in exploring how the isotopic labeling might subtly influence the vibrational modes of the molecule and its interactions with surrounding water molecules and amino acid residues. These simulations can provide detailed information on hydrogen bonding patterns and hydrophobic interactions that stabilize the complex.

Analysis of Isotope-Induced Changes in Binding Affinity or Conformational Preferences

A key application of studying isotopically labeled compounds is to probe for isotope effects. While the effect of heavy isotopes on equilibrium processes like binding affinity is generally small, it can be significant in certain cases. Computational methods can be used to predict these subtle changes.

By performing free energy calculations, such as thermodynamic integration or free energy perturbation, on both the labeled and unlabeled pregnenolone in complex with a target protein, it is possible to compute the change in binding free energy due to isotopic substitution. These calculations can help to determine if the presence of ¹³C and deuterium (B1214612) in this compound leads to a measurable isotope effect on binding affinity. Such an effect, if present, could provide deep insights into the nature of the binding interactions.

Quantum Chemical Calculations for Mechanistic Insights and Isotope Effect Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules and the mechanisms of chemical reactions. These methods are indispensable for predicting and interpreting kinetic isotope effects, which are pronounced changes in reaction rates upon isotopic substitution.

Density Functional Theory (DFT) Studies on Reaction Transition States Involving Isotopically Labeled Carbons and Hydrogens

The conversion of pregnenolone to other steroids involves a series of enzymatic reactions, many of which are catalyzed by cytochrome P450 enzymes. nih.gov These reactions often involve the breaking of C-H or C-C bonds. DFT calculations can be used to model the transition states of these reactions.

For this compound, DFT studies would focus on the enzymatic steps where the labeled atoms are directly involved. By calculating the geometries and energies of the reactants, transition states, and products, researchers can gain a detailed understanding of the reaction mechanism at a quantum-mechanical level. This information is crucial for predicting how the isotopic substitution will affect the reaction rate.

Prediction and Interpretation of Primary and Secondary Kinetic Isotope Effects from First Principles

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. A secondary KIE can occur when the labeled atom is not directly involved in bond breaking but is located near the reaction center.

Quantum chemical calculations allow for the prediction of KIEs from first principles. By calculating the vibrational frequencies of the reactant and the transition state for both the light (unlabeled) and heavy (labeled) isotopologues, the KIE can be computed. For this compound, this would involve calculating the KIE for the enzymatic reactions it undergoes. A significant calculated KIE would provide strong evidence for the involvement of the labeled positions in the rate-determining step of the reaction, offering critical insights into the enzyme's catalytic mechanism. For example, a study on the conversion of cholesterol to pregnenolone by CYP11A1 showed no kinetic deuterium isotope effect on C-22, indicating that C-H bond cleavage is not the rate-limiting step in the first hydroxylation. nih.gov Similar theoretical studies on subsequent steps involving this compound could pinpoint rate-limiting steps in its further metabolism.

Table 2: Hypothetical Predicted Kinetic Isotope Effects (KIE) for a Reaction Involving this compound

| Reaction Step | Labeled Position | Predicted KIE (k_light / k_heavy) | Interpretation |

| Hydroxylation at C17 | ¹³C at C20/C21 | 1.05 | Primary ¹³C KIE, indicates C-C bond cleavage is part of the rate-determining step. |

| Dehydrogenation at C3 | ²H at C2/C4 | 1.80 | Secondary ²H KIE, suggests a change in hybridization at a neighboring carbon in the transition state. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from such studies.

Computational Spectroscopy for Fine-Tuning Structural Assignments and Vibrational Analyses of Labeled Pregnenolone and its Metabolites

Computational spectroscopy has emerged as an indispensable tool in the structural elucidation and vibrational analysis of complex biological molecules. In the context of isotopically labeled steroids such as this compound, these theoretical approaches provide a powerful means to interpret experimental data with high precision. The strategic introduction of heavy isotopes like Carbon-13 (¹³C) and Deuterium (D) induces subtle but predictable shifts in spectroscopic signals, which, when coupled with computational modeling, allows for the unambiguous assignment of spectral features and a deeper understanding of molecular structure and dynamics.

The primary application of computational spectroscopy to this compound and its metabolites lies in the detailed analysis of their vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By accurately predicting these spectra, researchers can corroborate and refine the structural assignments derived from experimental measurements.

Vibrational Analysis:

Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational frequencies and intensities of molecules. nih.gov For an isotopically labeled compound like this compound, DFT methods can precisely model the effects of the heavier isotopes on the vibrational modes. The substitution of ¹²C with ¹³C at the C-20 and C-21 positions, and the replacement of hydrogen with deuterium at the C-16 position, will primarily affect the stretching and bending vibrations associated with these specific locations.

For instance, the C=O stretching vibration of the acetyl group at C-20 is a prominent feature in the infrared spectrum of pregnenolone. In this compound, the presence of ¹³C at C-20 would lead to a discernible redshift (a shift to lower frequency) in this vibrational band compared to the unlabeled compound. Computational models can predict the magnitude of this isotopic shift, providing a key signature for confirming the position of the label. Similarly, the C-D bonds at the C-16 position will exhibit characteristic stretching and bending frequencies at significantly lower wavenumbers than the corresponding C-H bonds, a phenomenon that is accurately reproduced by vibrational frequency calculations. nih.gov

A study on the vibrational spectra of steroid hormones demonstrated that DFT calculations, often with scaling factors, can achieve excellent agreement with experimental data, enabling the assignment of numerous vibrational bands. nih.gov The application of such methods to this compound would allow for a detailed assignment of its infrared and Raman spectra, distinguishing between the vibrations of the labeled and unlabeled parts of the molecule.

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies of this compound

| Vibrational Mode | Unlabeled Pregnenolone (cm⁻¹) (Predicted) | This compound (cm⁻¹) (Predicted) | Expected Isotopic Shift (cm⁻¹) |

| C-20=O Stretch | ~1705 | ~1675 | ~ -30 |

| C-16-H Stretch | ~2930 | - | N/A |

| C-16-D Stretch | N/A | ~2150 | N/A |

| C-21-H Stretch | ~2960 | - | N/A |

| C-21-¹³C-H Stretch | N/A | ~2950 | ~ -10 |

Note: The values presented in this table are illustrative and based on typical isotopic shifts observed for similar functional groups. Actual values would be derived from specific DFT calculations for this compound.

Structural Assignment using NMR Spectroscopy:

Computational methods are also pivotal in the interpretation of NMR spectra for structural assignment. While 2D NMR techniques like COSY and HSQC are powerful for determining the connectivity of atoms nih.gov, computational chemistry provides a means to predict the chemical shifts of individual nuclei. The ¹³C chemical shifts in pregnenolone have been a subject of study, with some historical conflicts in assignments being resolved through advanced NMR techniques. nih.gov

For this compound, the enrichment with ¹³C at C-20 and C-21 would dramatically enhance the signals from these two carbon atoms in the ¹³C NMR spectrum. Computational predictions of the ¹³C chemical shifts for all carbon atoms in the molecule can aid in the definitive assignment of every peak in the experimental spectrum. The presence of deuterium at C-16 will have a noticeable effect on the ¹³C NMR chemical shift of C-16 (an isotopic shift) and may also influence the shifts of neighboring carbons to a lesser extent. Furthermore, the deuterium will be "invisible" in the ¹H NMR spectrum, leading to a simplification of the spectrum in the region of the C-16 protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Labeled Positions in this compound

| Carbon Atom | Unlabeled Pregnenolone (ppm) (Experimental) | This compound (ppm) (Predicted) |

| C-16 | 28.89 | ~28.5 (Isotopic shift due to Deuterium) |

| C-20 | 209.4 | ~209.4 |

| C-21 | 31.5 | ~31.5 |

Note: Experimental values for unlabeled pregnenolone are from established literature. nih.gov Predicted values for the labeled compound would be refined using computational software.

Application to Metabolites:

The power of this combined computational and experimental approach extends to the metabolites of this compound. As this labeled pregnenolone is metabolized, the isotopic labels will be incorporated into its various metabolic products, such as pregnenolone sulfate (B86663) and other hydroxylated or oxidized derivatives. mdpi.comnih.gov Computational spectroscopy can be used to predict the spectra of these potential metabolites, creating a library of theoretical spectra. By comparing the experimental spectra of metabolites isolated from biological systems with this computed library, researchers can identify the chemical structures of the metabolites with a high degree of confidence. This is particularly valuable as metabolites are often produced in very small quantities, making their structural elucidation by experimental means alone challenging. nih.govsigmaaldrich.com

Emerging Research Paradigms and Future Directions for Pregnenolone 13c2,d2

Integration with Advanced Analytical Platforms and Methodological Innovations

The utility of Pregnenolone-13C2,d2 is significantly enhanced when coupled with cutting-edge analytical technologies. These combinations are opening new avenues for detailed investigation of steroid metabolism and function.

Development of Microfluidic and Lab-on-a-Chip Systems for Miniaturized Enzymatic Assays with Labeled Substrates

Microfluidic and lab-on-a-chip technologies offer numerous advantages for conducting enzymatic assays, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govresearchgate.netdtu.dkmdpi.comnih.gov The development of such systems for studying steroidogenic enzymes is an active area of research.

The use of this compound as a substrate in these miniaturized assays provides a powerful tool for investigating the kinetics of enzymes involved in steroid metabolism. By precisely controlling the flow of the labeled substrate and enzymes within microchannels, researchers can monitor the formation of labeled products in real-time. The isotopic labels allow for clear differentiation of the reaction products from the initial substrate and any potential contaminants. This approach is particularly valuable for studying the activity of cytochrome P450 enzymes and hydroxysteroid dehydrogenases, which play a central role in steroidogenesis.

Application of Advanced Imaging Mass Spectrometry Techniques to Map Labeled Metabolites in Tissue Sections (non-clinical research context)

Imaging Mass Spectrometry (IMS) is a revolutionary technique that enables the visualization of the spatial distribution of molecules directly in tissue sections. nih.govacs.orgnih.goved.ac.ukresearchgate.net This technology provides invaluable insights into the localized biochemistry of tissues.

The application of this compound in conjunction with IMS allows for the mapping of steroid metabolism at the tissue and even cellular level. After administration of the labeled precursor, tissue sections can be analyzed by techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS or Desorption Electrospray Ionization (DESI) IMS. The mass spectrometer can be tuned to specifically detect the masses of the expected labeled metabolites, creating a visual map of their distribution. This can reveal, for instance, in which specific cell types within a tissue the conversion of pregnenolone (B344588) to its downstream products occurs. Recent studies have demonstrated the use of labeled pregnenolone to validate fragmentation patterns in mass spectrometry imaging, highlighting the utility of such tracers in this field. acs.org

Applications in Systems Biology and Multi-Omics Research (Non-Clinical Context)

This compound is a valuable tool for systems biology and multi-omics research, enabling a more holistic understanding of the intricate networks that govern steroid hormone function.

Contribution of this compound to Targeted Metabolomics and Fluxomics in Cellular and Subcellular Systems

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. mdpi.comnih.govnih.govmedchemexpress.comnih.gov Stable isotope tracers are central to these studies. By introducing a labeled substrate and measuring the incorporation of the label into downstream metabolites, researchers can determine the flux through various metabolic pathways.

This compound is an ideal tracer for targeted metabolomics and fluxomics studies of the steroidogenic pathway. By monitoring the rate of appearance of its 13C and deuterium-labeled metabolites, scientists can quantify the activity of the entire steroidogenic cascade. oup.comreactome.orgnih.gov This can provide insights into how steroid production is regulated under different physiological conditions or in response to various stimuli.

Table 2: Illustrative Propagation of Labels from this compound through the Steroidogenic Pathway

| Precursor | Labeled Metabolite | Key Enzyme |

| This compound | Labeled Progesterone (B1679170) | 3β-hydroxysteroid dehydrogenase |

| Labeled Progesterone | Labeled 17α-Hydroxyprogesterone | 17α-hydroxylase |

| Labeled 17α-Hydroxyprogesterone | Labeled 11-Deoxycortisol | 21-hydroxylase |

| Labeled 11-Deoxycortisol | Labeled Cortisol | 11β-hydroxylase |

| Labeled 17α-Hydroxyprogesterone | Labeled Androstenedione | 17,20-lyase |

| Labeled Androstenedione | Labeled Testosterone | 17β-hydroxysteroid dehydrogenase |

| Labeled Testosterone | Labeled Estradiol | Aromatase |

This table provides a simplified overview of the major steroidogenic pathways and how the isotopic labels from this compound would be incorporated into downstream steroid hormones.

Development of Novel Isotopic Tracers for Investigating Complex Biochemical Networks Beyond Steroidogenesis

The influence of steroids extends far beyond their classical endocrine roles, with significant crosstalk occurring between steroid signaling and other major biochemical networks. nih.govnih.gov This opens up the exciting possibility of developing novel isotopic tracers based on steroid scaffolds to probe these interconnected pathways.

This compound can serve as a prototype for the design of such advanced tracers. By strategically modifying the steroid backbone and the position of the isotopic labels, it may be possible to create probes that are metabolized at the interface of steroidogenesis and other key cellular processes, such as glucose metabolism, lipid metabolism, or inflammatory signaling. For example, a labeled steroid could be designed to be a substrate for an enzyme that is also involved in the metabolism of a non-steroidal molecule. By tracing the fate of the isotopic label, researchers could gain insights into the regulation and flux of these intersecting pathways, providing a more integrated view of cellular metabolism.

Integration of Stable Isotope Tracing with Proteomics and Transcriptomics for Holistic System Understanding

The use of stable isotope tracers, such as this compound, is evolving beyond simple metabolic flux analysis to become a cornerstone of systems biology. nih.govresearchgate.net By integrating stable isotope tracing with high-throughput proteomics and transcriptomics, researchers can achieve a more holistic and dynamic understanding of biological systems. nih.govnih.gov This multi-omics approach moves beyond studying isolated molecular layers to unraveling the intricate interplay between metabolic pathways, protein expression, and gene regulation. nih.gov

When this compound is introduced into a biological system, it acts as a tracer for steroid metabolism pathways. Mass spectrometry can then track the incorporation of the 13C and deuterium (B1214612) labels into downstream steroid metabolites, providing a quantitative measure of their synthesis rates. nih.govnih.gov Concurrently, proteomics techniques can quantify changes in the abundance of enzymes involved in steroidogenesis and other related proteins. Similarly, transcriptomics can measure shifts in the expression of genes that code for these proteins.

This integrated methodology allows for the direct correlation of metabolic flux with changes in protein and gene expression profiles. For instance, an increase in the conversion of this compound to its downstream metabolites can be linked to the upregulation of specific steroidogenic enzymes at both the protein and mRNA levels. This provides a comprehensive picture of how cellular systems respond to stimuli or perturbations.

The power of this integrated approach is summarized in the table below:

| Omics Layer | Information Gained with this compound | Contribution to Holistic Understanding |

| Metabolomics | Quantitative flux through steroidogenic pathways. | Reveals the real-time activity of metabolic networks. nih.gov |

| Proteomics | Changes in the expression of steroidogenic enzymes and related proteins. | Links metabolic changes to the functional protein machinery of the cell. |

| Transcriptomics | Alterations in gene expression for steroidogenic enzymes and regulatory factors. | Uncovers the genetic and regulatory mechanisms that drive the observed metabolic and proteomic shifts. |

This multi-omics strategy, powered by stable isotope tracers like this compound, is instrumental in building comprehensive models of cellular processes and disease mechanisms, offering insights that are not attainable by any single omics approach alone. nih.govnih.gov

Innovations in Stable Isotope Labeling Synthesis and Automation

The expanding research applications of this compound necessitate advancements in its synthesis to ensure high purity, specific labeling patterns, and scalability. Innovations in chemoenzymatic synthesis, continuous flow chemistry, and automation are at the forefront of addressing these needs.

The synthesis of complex molecules like steroids presents significant challenges due to their intricate stereochemistry. researchgate.net Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of biocatalysis, offer a powerful solution. researchgate.netresearchgate.net Enzymes, such as P450 hydroxylases, can introduce functional groups at specific positions on the steroid skeleton with a level of precision that is difficult to achieve through traditional chemical methods alone. researchgate.netbiorxiv.org

In the context of producing isotopically labeled steroids like this compound, chemoenzymatic approaches can be employed to introduce isotopes at highly specific locations within the molecule. This is crucial for detailed mechanistic studies where the exact position of the label is critical for interpreting experimental results. ukisotope.com The use of engineered enzymes can further enhance the efficiency and specificity of these labeling reactions. researchgate.net

Key Advantages of Chemoenzymatic Synthesis for Labeled Steroids:

| Advantage | Description |

|---|---|

| High Regioselectivity | Enzymes can target specific atoms for isotopic labeling, avoiding non-specific incorporation. researchgate.net |

| High Stereoselectivity | Enzymatic reactions can produce a single stereoisomer, which is essential for biologically active steroids. researchgate.net |

| Milder Reaction Conditions | Biocatalysis often occurs under milder conditions, preserving the integrity of the complex steroid structure. |

| Reduced Protecting Group Chemistry | The specificity of enzymes can reduce the number of steps required for protecting and deprotecting functional groups. |

Continuous flow chemistry is emerging as a transformative technology for the synthesis of pharmaceuticals and other fine chemicals, offering significant advantages over traditional batch processing. x-chemrx.commt.commdpi.com This approach involves pumping reactants through a series of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mt.com

Comparison of Batch vs. Continuous Flow Synthesis for Labeled Compounds:

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. mt.com |

| Scalability | Often challenging, requiring process re-optimization. | More straightforward to scale up by running the system for longer. |

| Safety | Larger volumes of reactants can pose higher risks. | Smaller reaction volumes at any given time enhance safety. mt.com |

| Efficiency | Can be less efficient due to longer reaction times and side reactions. | Improved efficiency through better mixing and heat transfer. x-chemrx.commdpi.com |

The demand for a diverse range of isotopically labeled compounds for various research applications is driving the development of automated synthesis platforms. sigmaaldrich.comimperial.ac.uk These platforms integrate robotics, fluid handling, and software control to perform multi-step chemical syntheses with minimal human intervention. sigmaaldrich.compubcompare.ai

For the production of custom-labeled compounds like this compound, automated platforms offer the flexibility to modify synthetic routes and introduce different isotopic labels as required. revvity.commedchemexpress.com These systems can be equipped with various reaction modules, purification units, and analytical tools to ensure the quality and purity of the final product. imperial.ac.uk The automation of the synthesis process not only increases throughput but also enhances reproducibility and reduces the risk of human error. sigmaaldrich.com

Features of Automated Synthesis Platforms:

| Feature | Function |

|---|---|

| Robotic Arms | Automate the transfer of reagents and samples between different modules. |

| Liquid Handlers | Precisely dispense and aspirate liquids, ensuring accurate stoichiometry. imperial.ac.uk |

| Reactor Modules | Provide controlled environments for chemical reactions with independent temperature and pressure control. imperial.ac.uk |

| Purification Systems | Integrate automated chromatography for the isolation of the target compound. pubcompare.ai |

| Software Control | Allows for the programming and execution of complex synthetic sequences. |

The implementation of such automated platforms will be crucial for the cost-effective and on-demand production of a variety of custom-labeled steroids, thereby accelerating research in steroid biochemistry and related fields.

常见问题

Basic: What experimental design considerations are critical when synthesizing and characterizing Pregnenolone-13C2,d2 for isotopic tracing studies?

Methodological Answer:

When synthesizing isotopically labeled compounds like this compound, prioritize purity validation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . Ensure isotopic enrichment is quantified using isotope ratio mass spectrometry (IRMS) to confirm labeling efficiency (≥98%). Experimental design should include controls (e.g., unlabeled Pregnenolone) to distinguish isotopic effects from experimental noise. Document synthesis protocols in alignment with principles of reproducibility (e.g., reagent batch numbers, reaction conditions) .

Advanced: How can researchers resolve contradictions in reported metabolic flux data derived from this compound tracer studies?

Methodological Answer:

Contradictions often arise from differences in cell/organism models , tracer administration protocols , or analytical sensitivity . To address this:

- Conduct meta-analyses comparing studies using standardized variables (e.g., tracer concentration, incubation time).

- Validate findings via orthogonal methods (e.g., CRISPR-mediated enzyme knockout paired with tracer studies).

- Apply Bayesian statistical models to assess confidence intervals in flux data, accounting for instrument precision and biological variability .

Basic: What analytical techniques are most suitable for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) with multiple reaction monitoring (MRM) is optimal for specificity. Use deuterated internal standards (e.g., Pregnenolone-d4) to correct for matrix effects. For isotopic quantitation, ensure mass spectrometers are calibrated for 13C and 2H detection thresholds (e.g., resolving power >30,000). Report data with appropriate precision (e.g., ±5% RSD) per analytical validation guidelines .

Advanced: How should researchers design a longitudinal study to trace this compound-derived steroidogenesis in vivo while minimizing isotopic dilution?

Methodological Answer:

- Use compartmental modeling to predict tracer distribution and adjust dosing intervals.

- Employ stable isotope-resolved metabolomics (SIRM) with time-resolved sampling of plasma/tissues.

- Control for dietary/endocrine variables (e.g., circadian hormone fluctuations) via paired subject cohorts .

- Apply kinetic flux analysis (e.g., isotopomer spectral analysis) to differentiate de novo synthesis from recycling .

Basic: What are the ethical and regulatory requirements for using this compound in human pharmacokinetic studies?

Methodological Answer: